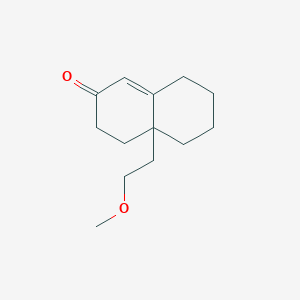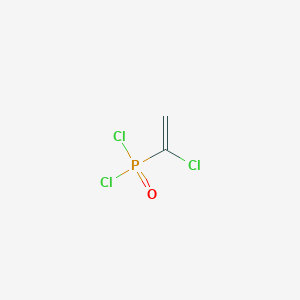
(1-Chloroethenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (1-chloroethenyl) group and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with acetylene in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where phosphorus trichloride and acetylene are introduced under high pressure and temperature. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Addition Reactions: The (1-chloroethenyl) group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Major Products Formed:
Phosphonates: Formed by the substitution of chlorine atoms with alcohols.
Phosphonamides: Formed by the substitution of chlorine atoms with amines.
Aplicaciones Científicas De Investigación
Chemistry: (1-Chloroethenyl)phosphonic dichloride is used as a precursor in the synthesis of various organophosphorus compounds. It serves as an intermediate in the preparation of phosphonates and phosphonamides, which are valuable in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. These compounds can mimic the transition states of enzymatic reactions, making them useful tools in the study of enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its reactivity allows for the modification of polymer properties, enhancing their thermal stability and flexibility.
Mecanismo De Acción
The mechanism of action of (1-chloroethenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom, being electrophilic, can react with nucleophiles such as hydroxyl or amino groups, leading to the formation of stable phosphonate or phosphonamide bonds. This reactivity underlies its use in enzyme inhibition and polymer modification.
Comparación Con Compuestos Similares
Methylphosphonyl Dichloride: Similar in structure but with a methyl group instead of a (1-chloroethenyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (1-chloroethenyl) group.
Phenylphosphonic Dichloride: Contains a phenyl group instead of a (1-chloroethenyl) group.
Uniqueness: (1-Chloroethenyl)phosphonic dichloride is unique due to the presence of the (1-chloroethenyl) group, which imparts distinct reactivity compared to its analogs. This group allows for specific addition reactions that are not possible with other phosphonic dichlorides, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
91076-29-8 |
|---|---|
Fórmula molecular |
C2H2Cl3OP |
Peso molecular |
179.36 g/mol |
Nombre IUPAC |
1-chloro-1-dichlorophosphorylethene |
InChI |
InChI=1S/C2H2Cl3OP/c1-2(3)7(4,5)6/h1H2 |
Clave InChI |
SFMWFYCICDNOJT-UHFFFAOYSA-N |
SMILES canónico |
C=C(P(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


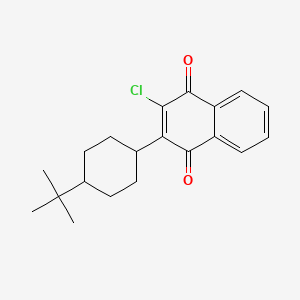
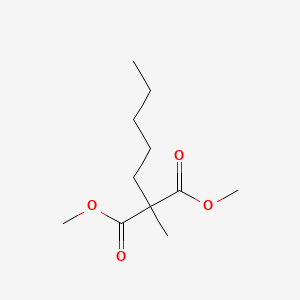
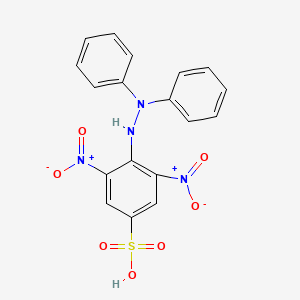
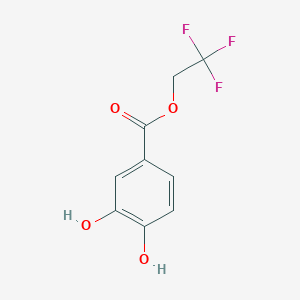

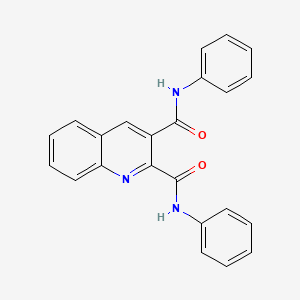
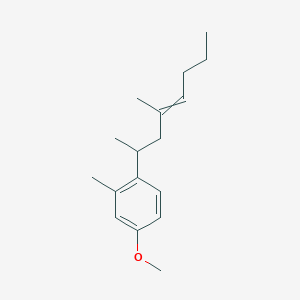
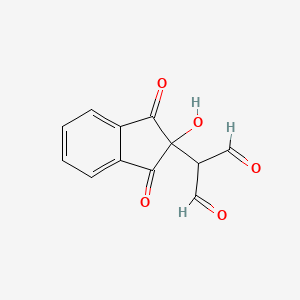

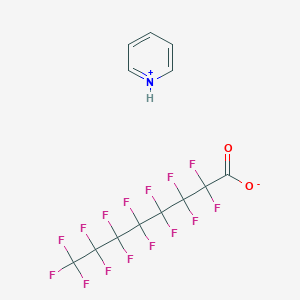
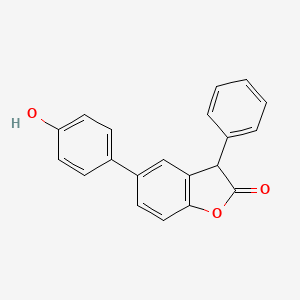
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

